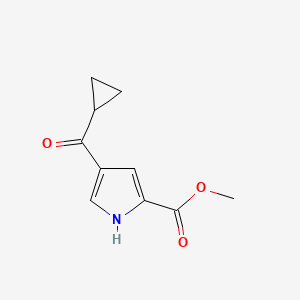

methyl 4-cyclopropanecarbonyl-1H-pyrrole-2-carboxylate

Description

Methyl 4-cyclopropanecarbonyl-1H-pyrrole-2-carboxylate (C₁₀H₁₁NO₃, molecular weight: 193.20 g/mol) is a pyrrole-based heterocyclic compound featuring a cyclopropanecarbonyl substituent at the 4-position and a methyl ester group at the 2-position of the pyrrole ring.

Its applications may extend to coordination chemistry, as suggested by studies on structurally similar ligands .

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-10(13)8-4-7(5-11-8)9(12)6-2-3-6/h4-6,11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKUXUKWKVFIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)C(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyclopropanecarbonyl-1H-pyrrole-2-carboxylate typically involves the reaction of cyclopropanecarbonyl chloride with methyl 1H-pyrrole-2-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopropanecarbonyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Organic Synthesis

Methyl 4-cyclopropanecarbonyl-1H-pyrrole-2-carboxylate serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Nucleophilic Substitution : The carbonyl group can be targeted by nucleophiles, facilitating the formation of diverse derivatives.

- Cycloaddition Reactions : The cyclopropane moiety can undergo ring-opening reactions, leading to the formation of larger cyclic compounds.

Case Study: Synthesis of Pyrrole Derivatives

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound as a precursor for synthesizing functionalized pyrrole derivatives. The reaction conditions were optimized to yield high purity products with significant yields, showcasing its utility in creating complex molecular architectures.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities, particularly in drug development. Its structural features suggest possible interactions with biological targets.

Potential Applications:

- Anticancer Agents : Preliminary studies indicate that derivatives of this compound exhibit cytotoxicity against various cancer cell lines.

- Antimicrobial Activity : Research has shown that modifications to the pyrrole ring can enhance antimicrobial properties, making it a candidate for developing new antibiotics.

Case Study: Anticancer Activity

A study published in Cancer Letters explored the anticancer properties of this compound derivatives. The results indicated that certain derivatives inhibited tumor growth in vitro and in vivo, suggesting a promising avenue for future cancer therapies.

Agricultural Applications

The compound's potential extends into agrochemicals, where it can be utilized as an active ingredient in pesticides and herbicides. Its ability to disrupt biological processes in pests makes it a candidate for developing new agricultural products.

Case Study: Pesticidal Activity

Research conducted by agricultural scientists evaluated the efficacy of this compound as a pesticide. The findings revealed that formulations containing this compound showed effective pest control with minimal environmental impact, highlighting its potential for sustainable agriculture practices.

Mechanism of Action

The mechanism of action of methyl 4-cyclopropanecarbonyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of methyl 4-cyclopropanecarbonyl-1H-pyrrole-2-carboxylate, highlighting substituent differences and their implications:

Electronic and Reactivity Profiles

- Electron-Withdrawing vs. This contrasts with isopropyl (electron-donating), which increases electron density at the 4-position, as seen in methyl 4-isopropyl derivatives . Halogenated analogs (e.g., chloro, bromo) exhibit distinct reactivity: the chloro group in ethyl 4-chloro-1H-pyrrole-2-carboxylate facilitates cross-coupling reactions, while bromo derivatives are advantageous in crystallographic studies due to their heavy atom effect .

Solubility and Lipophilicity :

- The cyclopropane ring in the target compound may enhance lipophilicity compared to formyl or ester-substituted analogs, impacting membrane permeability in biological systems. Ethyl 4-formyl derivatives, with their polar aldehyde group, show higher solubility in polar solvents .

Biological Activity

Methyl 4-cyclopropanecarbonyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a cyclopropanecarbonyl group and an ester functional group. This unique structure is believed to contribute to its diverse biological activities, including antimicrobial and anticancer properties.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness particularly against drug-resistant pathogens. In a study, compounds derived from pyrrole structures demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) often below 0.016 µg/mL for certain derivatives .

2. Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, compounds with similar structures have shown the ability to inhibit key enzymes involved in cancer cell proliferation .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may bind to and inhibit enzymes critical for microbial metabolism or cancer cell survival.

- Cell Signaling Modulation : It could interfere with cellular signaling pathways that regulate growth and apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity | Effectiveness | Source/Study |

|---|---|---|

| Antimicrobial | MIC < 0.016 µg/mL | |

| Anticancer | Induces apoptosis | |

| Enzyme Inhibition | Modulates metabolic pathways |

Case Study: Antituberculosis Activity

In a recent study focusing on pyrrole derivatives, this compound was shown to possess anti-tuberculosis (TB) properties. Compounds were designed based on structural activity relationships (SAR), leading to the identification of derivatives that significantly inhibited Mycobacterium tuberculosis growth .

Q & A

Q. What are the recommended synthetic routes for methyl 4-cyclopropanecarbonyl-1H-pyrrole-2-carboxylate?

Methodological Answer: Synthesis typically involves coupling cyclopropanecarbonyl chloride with methyl 1H-pyrrole-2-carboxylate under Schotten-Baumann conditions. Key steps include:

- Use of inert atmosphere (e.g., argon) to prevent oxidation of reactive intermediates.

- Catalytic Pd cross-coupling (e.g., Suzuki-Miyaura) for introducing aromatic substituents, if required .

- Purification via silica gel column chromatography with gradient elution (hexane:EtOAc) .

- Characterization of intermediates using TLC to monitor reaction progress.

Q. How to characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Identify ester methyl (δ ~3.7 ppm, OCH3), cyclopropane protons (δ ~1.0–2.0 ppm), and pyrrole aromatic protons (δ ~6.5–7.5 ppm).

- 13C NMR: Confirm ester carbonyl (δ ~165–170 ppm) and cyclopropane carbons (δ ~10–20 ppm).

Q. What purification techniques are optimal for this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with hexane:EtOAc gradients to separate ester derivatives.

- Recrystallization: Ethanol/water mixtures yield high-purity crystals.

- Purity Validation: TLC (Rf comparison) and HPLC (retention time analysis) ensure >95% purity .

Advanced Research Questions

Q. How to resolve discrepancies in reported NMR data for this compound?

Methodological Answer:

- Solvent Effects: Compare spectra in DMSO-d6 vs. CDCl3; polar solvents may shift pyrrole NH signals.

- Tautomerism Analysis: Investigate keto-enol tautomerism via variable-temperature NMR.

- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.

- DFT Validation: Compare experimental shifts with computed NMR (B3LYP/6-31G*) .

Q. What computational methods predict the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31G* to identify reactive sites (e.g., cyclopropane ring strain).

- Fukui Indices: Calculate nucleophilic (cyclopropane) and electrophilic (carbonyl) regions.

- Molecular Docking: Simulate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How to design experiments to study the compound’s stability under various conditions?

Methodological Answer:

- Stress Testing:

- Thermal Stability: Heat samples to 40–80°C and monitor degradation via HPLC.

- Photostability: Expose to UV light (254 nm) and quantify decomposition products.

- pH-Dependent Kinetics: Use UV-Vis spectroscopy to track hydrolysis rates in buffers (pH 1–13) .

Q. How to analyze the crystal structure of this compound?

Methodological Answer:

Q. What strategies enhance the compound’s solubility for biological assays?

Methodological Answer:

- Co-Solvents: Use DMSO (<10% v/v) to maintain solubility in aqueous buffers.

- Prodrug Design: Hydrolyze the ester to carboxylic acid (e.g., using LiOH) for improved hydrophilicity .

- Cyclodextrin Complexation: Form inclusion complexes to increase bioavailability .

Data Contradiction Analysis

Q. How to address conflicting reactivity data in cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst Screening: Test Pd(PPh3)4, PdCl2(dppf), and other catalysts under varying temperatures.

- Ligand Effects: Compare Buchwald-Hartwig vs. Suzuki conditions for aryl substitutions.

- Reaction Monitoring: Use LC-MS to identify side products (e.g., dehalogenation or homocoupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.